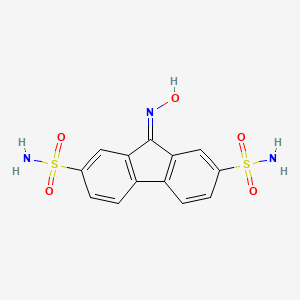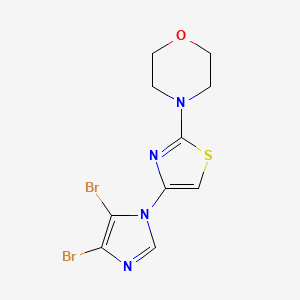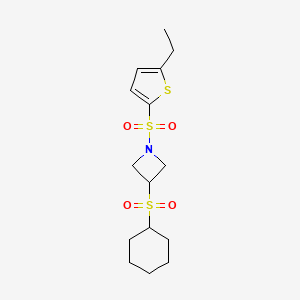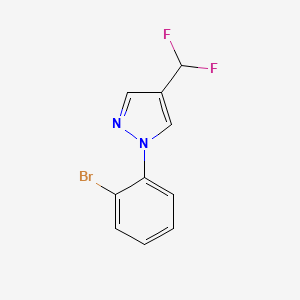
9-Hydroxyiminofluorene-2,7-disulfonamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ferroptosis Inducer
This compound induces ferroptosis, a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides . This property makes it a potential candidate for cancer treatment, as ferroptosis can be used to selectively kill cancer cells .
Glutathione Peroxidase (GPX4) Inhibitor
9-Hydroxyiminofluorene-2,7-disulfonamide degrades GPX4, an enzyme that protects cells from oxidative damage . By inhibiting GPX4, this compound can increase oxidative stress in cells, which can lead to cell death . This mechanism is particularly useful in cancer therapy, where the goal is to kill cancer cells .
Squalene Synthase Activator
This compound binds and activates squalene synthase , an enzyme involved in the biosynthesis of sterols. This could have potential applications in the treatment of diseases related to cholesterol metabolism .
Antimicrobial Activity
Sulfonamide derivatives, such as 9-Hydroxyiminofluorene-2,7-disulfonamide, have been found to exhibit antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs .
Anticancer Activity
In addition to inducing ferroptosis and inhibiting GPX4, sulfonamide derivatives have been reported to show substantial in vitro and in vivo antitumor activity . This suggests that 9-Hydroxyiminofluorene-2,7-disulfonamide could be used in the development of new anticancer therapies .
Cytotoxic Activity
This compound has been screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The results suggest that it could be used in the treatment of these types of cancer .
Wirkmechanismus
Target of Action
The primary targets of 9-Hydroxyiminofluorene-2,7-disulfonamide are GPX4 and squalene synthase . GPX4 is a glutathione peroxidase that plays a crucial role in protecting the organism from oxidative damage. Squalene synthase is an enzyme involved in the biosynthesis of sterols.
Mode of Action
9-Hydroxyiminofluorene-2,7-disulfonamide induces ferroptosis via degradation of GPX4 . Ferroptosis is a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. It also binds and activates squalene synthase .
Biochemical Pathways
The compound affects the pathways related to ferroptosis and sterol biosynthesis. By degrading GPX4, it promotes the accumulation of lipid peroxides, leading to ferroptosis . By activating squalene synthase, it influences the biosynthesis of sterols .
Result of Action
The molecular and cellular effects of 9-Hydroxyiminofluorene-2,7-disulfonamide’s action include the induction of ferroptosis and the activation of squalene synthase . These actions can lead to cell death and changes in sterol levels, respectively .
Eigenschaften
IUPAC Name |
9-hydroxyiminofluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S2/c14-22(18,19)7-1-3-9-10-4-2-8(23(15,20)21)6-12(10)13(16-17)11(9)5-7/h1-6,17H,(H2,14,18,19)(H2,15,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUWIESHYVTZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NO)C3=C2C=CC(=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328158 | |
| Record name | 9-hydroxyiminofluorene-2,7-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
321685-35-2 | |
| Record name | 9-hydroxyiminofluorene-2,7-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2365992.png)

![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride](/img/structure/B2365996.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)
![N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2365999.png)

![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)